molecular formula C12H12O2 B12004537 3-Propyl-1H-2-benzopyran-1-one CAS No. 13141-35-0

3-Propyl-1H-2-benzopyran-1-one

Cat. No.: B12004537
CAS No.: 13141-35-0
M. Wt: 188.22 g/mol
InChI Key: KCWFZBFXFHXIQP-UHFFFAOYSA-N
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Description

3-Propyl-1H-2-benzopyran-1-one is an organic compound with the molecular formula C12H12O2. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a propyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with propyl bromide in the presence of a base, followed by cyclization to form the benzopyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Propyl-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Propyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 3-Phenyl-1H-2-benzopyran-1-one
  • 3-Methyl-1H-2-benzopyran-1-one
  • 3-(4-Methoxyphenyl)-1H-2-benzopyran-1-one

Comparison: 3-Propyl-1H-2-benzopyran-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials.

Properties

CAS No.

13141-35-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-propylisochromen-1-one

InChI

InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)12(13)14-10/h3-4,6-8H,2,5H2,1H3

InChI Key

KCWFZBFXFHXIQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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